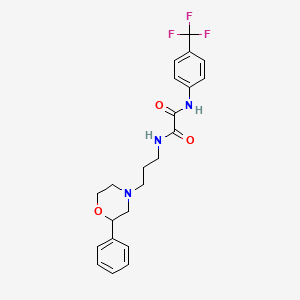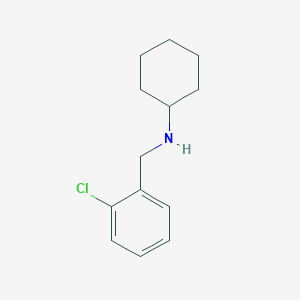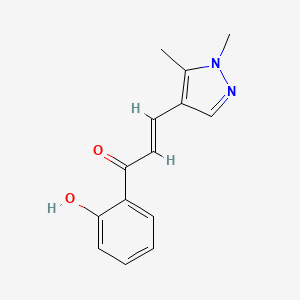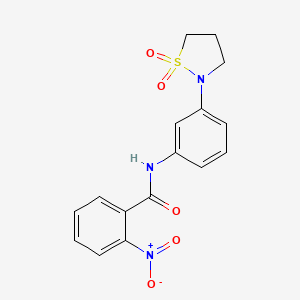
N1-(3-(2-phenylmorpholino)propyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-(2-phenylmorpholino)propyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C22H24F3N3O3 and its molecular weight is 435.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Applications
Novel Synthetic Approaches
A study by Mamedov et al. (2016) introduces a novel synthetic route to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via a one-pot approach, employing 3-(2-nitroaryl)oxirane-2-carboxamides. This method offers a high-yielding and operationally simple pathway for producing both anthranilic acid derivatives and oxalamides, hinting at the synthetic versatility of compounds structurally related to N1-(3-(2-phenylmorpholino)propyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide (Mamedov et al., 2016).
Material Science and Catalysis
Supramolecular Assemblies
Piotrkowska et al. (2007) explored the role of N,N′-diaryloxalamides in forming supramolecular assemblies through hydrogen bonding and aryl–perfluoroaryl stacking interactions. This research highlights the structural utility of oxalamides in designing complex molecular architectures, potentially applicable in material science for creating novel materials with specific physical or chemical properties (Piotrkowska et al., 2007).
Crystallization Processes
The influence of thermal history on the crystallization of poly(l-lactide) with soluble-type nucleators, including oxalamides, was investigated by Shen et al. (2016). This study provides insights into the applications of oxalamides as nucleating agents in polymer science, significantly affecting the material properties through the modulation of crystallization behavior (Shen et al., 2016).
Electrocatalysis and Oxidation Processes
Catalytic Activation
Research by Saleem et al. (2013, 2014) on ruthenium(II) complexes with 1,2,3-triazole-based organosulfur/-selenium ligands, including studies on catalytic oxidation and transfer hydrogenation, illustrates the potential of oxalamide derivatives in catalysis. These studies demonstrate how subtle changes in molecular structure can significantly influence catalytic activity and efficiency, underscoring the importance of oxalamides in developing new catalysts (Saleem et al., 2013); (Saleem et al., 2014).
Mécanisme D'action
Target of Action
The compound contains a phenylmorpholine moiety, which is found in many psychostimulant drugs . Therefore, it’s possible that this compound could interact with monoamine neurotransmitters .
Mode of Action
If the compound does interact with monoamine neurotransmitters, it might act as a releaser, increasing the levels of these neurotransmitters in the synaptic cleft .
Biochemical Pathways
The affected pathways would likely involve the synthesis, release, reuptake, or degradation of monoamine neurotransmitters .
Pharmacokinetics
The compound’s ADME properties would depend on various factors, including its lipophilicity, size, and charge. The presence of the trifluoromethyl group could potentially affect its metabolic stability .
Result of Action
The increase in monoamine neurotransmitter levels could have various effects, depending on the specific neurotransmitters involved and the regions of the brain where their levels are increased .
Propriétés
IUPAC Name |
N-[3-(2-phenylmorpholin-4-yl)propyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O3/c23-22(24,25)17-7-9-18(10-8-17)27-21(30)20(29)26-11-4-12-28-13-14-31-19(15-28)16-5-2-1-3-6-16/h1-3,5-10,19H,4,11-15H2,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCXJGSSXPKQDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-chloro-N-[2-(3-fluorophenyl)-2-methoxyethyl]thiophene-2-sulfonamide](/img/structure/B2530402.png)
![1-(Oxolane-3-carbonyl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2530403.png)


![Tert-butyl (4aS,7aR)-2,3,4,5,7,7a-hexahydro-1H-furo[3,4-b]pyridine-4a-carboxylate](/img/structure/B2530407.png)
![(E)-N'-(1-([1,1'-biphenyl]-4-yl)ethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/no-structure.png)
![N-(4-methylthiazol-2-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2530411.png)
![[(2-PHENYLETHYL)CARBAMOYL]METHYL 4-METHOXY-2-METHYLBENZOATE](/img/structure/B2530412.png)





![(2S,3S)-1-[(tert-butoxy)carbonyl]-3-methylazetidine-2-carboxylic acid](/img/structure/B2530425.png)
